5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: Chlorination is performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), and tetrahydro-2H-pyran-4-ylmethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Coupling Reactions: Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Products with various nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Coupling: Biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-methoxypyridine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less sterically hindered.
5-Bromo-2-chloro-3-((tetrahydro-2H-furan-4-yl)methoxy)pyridine: Contains a furan ring instead of a pyran ring, affecting its electronic properties.
5-Bromo-2-chloro-3-((tetrahydro-2H-thiopyran-4-yl)methoxy)pyridine: Features a sulfur atom in the ring, altering its reactivity and potential biological activity.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties. This makes it a versatile intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-2-chloro-3-(oxan-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c12-9-5-10(11(13)14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNWPNJFQCEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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